molecular formula C17H19N3O3S B2418135 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1706278-90-1

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2418135
CAS No.: 1706278-90-1
M. Wt: 345.42
InChI Key: PTUBSLOYQGAHIT-UHFFFAOYSA-N
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Description

1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound features a 7,8-dihydropyrido[4,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties and its role as a kinase inhibitor motif . The 4-(methylsulfonyl)phenyl substituent is a key functional group that can enhance molecular interactions with biological targets and improve physicochemical properties. Pyrido[4,3-d]pyrimidine derivatives are recognized as key intermediates and active scaffolds in the development of novel therapeutics, with published research highlighting their signifigant role in disease target modulation . This specific compound is of particular interest in early-stage drug discovery for exploring new chemical space and structure-activity relationships (SAR). Researchers can utilize this reagent in the synthesis of more complex molecules, as a building block in parallel chemistry, or as a reference standard in bio-screening assays. Its structure suggests potential for applications in developing inhibitors for various kinase targets, similar to other compounds in its class which have been investigated as potent inhibitors of key signaling kinases such as mTOR, PI3K, and HPK1 . These kinases are critically involved in disease pathways for oncology, inflammatory, and autoimmune disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(4-methylsulfonylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-24(22,23)15-5-2-13(3-6-15)4-7-17(21)20-9-8-16-14(11-20)10-18-12-19-16/h2-3,5-6,10,12H,4,7-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUBSLOYQGAHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
  • Molecular Formula : C17H18N4O2S
  • Molecular Weight : 342.42 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It is hypothesized to modulate pathways involved in:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, potentially affecting neurotransmitter systems or hormonal responses.
  • Antioxidant Activity : There is evidence suggesting that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one . For instance:

  • In vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar in structure have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
CompoundCell LineIC50 (μM)
AMCF-76.2
BHCT-11627.3

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest it may exert antibacterial effects against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.62 µg/mL for broad-spectrum antibacterial activity .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, there is emerging evidence supporting the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    • A study evaluated several derivatives of pyrido[4,3-d]pyrimidine compounds for their anticancer effects. The findings indicated that modifications at specific positions significantly enhanced their cytotoxicity against MCF-7 cells .
  • Antimicrobial Evaluation :
    • Another research effort focused on assessing the antimicrobial activity of related compounds, revealing promising results against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights :
    • Investigations into the mechanistic pathways revealed that these compounds could induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression .

Scientific Research Applications

The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex heterocyclic structure with significant potential in various scientific and medicinal applications. This article delves into its applications based on current research findings and documented case studies.

Pharmaceutical Development

One of the primary applications of this compound is in the pharmaceutical industry, particularly as a potential drug candidate for treating various conditions, including inflammation and pain. The methylsulfonyl group is known to enhance solubility and bioavailability, which are critical for drug efficacy.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this one have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study demonstrated that modifications to the pyrido-pyrimidine structure could lead to enhanced selectivity for COX-2 inhibition, making it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Its unique structure allows it to interact with bacterial membranes or inhibit key enzymes involved in bacterial metabolism.

Case Study: Antibacterial Activity

In vitro studies have reported that several derivatives demonstrate potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Cancer Research

Another area of interest is the compound's potential role in cancer therapy. The ability of similar compounds to modulate cellular pathways involved in tumor growth has been documented.

Case Study: Antitumor Activity

A recent study highlighted the antitumor effects of related pyrido-pyrimidine compounds in various cancer cell lines, suggesting that this class of compounds may inhibit tumor proliferation through apoptosis induction and cell cycle arrest mechanisms .

Synthesis and Modification

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can be achieved through multi-step organic synthesis involving:

  • Formation of the Pyrido-Pyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Employing methods such as alkylation or acylation to introduce the methylsulfonyl group.
  • Final Coupling Reactions : To attach the propanone moiety.

Table 2: Synthetic Routes

StepReaction TypeKey Reagents
Pyrido-Pyrimidine FormationCyclizationAldehydes, β-ketoesters
Methylsulfonyl IntroductionAlkylationMethylsulfonyl chloride
Propanone AttachmentAcylationAcetic anhydride or acetyl chloride

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrido[4,3-d]pyrimidine derivatives. Key steps include:

  • Step 1 : Functionalization of the pyrimidine core via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Step 2 : Introduction of the methylsulfonylphenyl group using sulfonylation reagents like methanesulfonyl chloride under basic conditions .
  • Step 3 : Ketone formation via propanone linkage, often achieved through Friedel-Crafts acylation or Grignard reactions .
  • Example Table :
StepReagents/ConditionsYield (%)Key Analytical Data (NMR/IR)
1Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O65–701H^1H NMR (δ 8.2–8.5 ppm, aromatic H)
2CH₃SO₂Cl, Et₃N, CH₂Cl₂75–80IR: 1350 cm⁻¹ (S=O stretch)

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve the 3D conformation of the pyrido-pyrimidine core .
  • NMR spectroscopy (e.g., 1H^1H and 13C^13C) to confirm substituent positions. For example, the methylsulfonyl group shows a singlet at δ 3.1 ppm (1H^1H) and δ 44 ppm (13C^13C) .
  • High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., calculated [M+H]+ = 385.1234; observed = 385.1230) .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility; dissolves in DMSO (10–20 mM) or DMF. Pre-sonication improves dispersion .
  • Storage : Stable at room temperature (RT) for short-term (<6 months). For long-term storage, keep at -20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydropyrido ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify optimal reaction times (e.g., 12–16 hours for Step 2) .
  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .

Q. What computational approaches predict the compound’s bioactivity and binding modes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or CDK2). The methylsulfonyl group shows strong hydrogen bonding with Lys45 in EGFR .
  • Molecular dynamics (MD) simulations : Simulate stability of ligand-receptor complexes over 100 ns to assess binding free energy (ΔG) .

Q. How can stability issues during bioactivity assays be mitigated?

  • Methodological Answer :

  • Degradation analysis : Use LC-MS to identify degradation products (e.g., oxidation of dihydropyrido to pyrido-pyrimidine).
  • Sample stabilization : Add antioxidants (e.g., BHT) or store samples at 4°C with continuous cooling to slow organic degradation .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?

  • Methodological Answer :

  • Control experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
  • Batch variability testing : Synthesize multiple batches to assess reproducibility. For example, test purity via HPLC (>95% purity required) .

Q. What strategies are effective for designing bioactivity assays tailored to this compound’s structure?

  • Methodological Answer :

  • Target selection : Prioritize kinases or enzymes with hydrophobic binding pockets (e.g., JAK2 or PI3K) due to the compound’s bulky aryl groups .
  • Cellular assays : Use fluorescence-based ATPase assays to measure inhibition (IC₅₀) in cancer cell lines (e.g., MCF-7 or A549) .

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